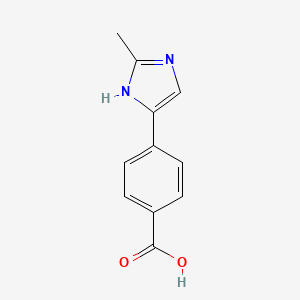

4-(2-Methyl-1H-imidazol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1H-imidazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-12-6-10(13-7)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONEFPNQAOFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 2 Methyl 1h Imidazol 4 Yl Benzoic Acid

Established Synthetic Routes to the Imidazole-Benzoic Acid Scaffold

The synthesis of the 4-(2-Methyl-1H-imidazol-4-yl)benzoic acid framework can be approached through various well-established reactions in heterocyclic chemistry. These methods often involve the construction of the imidazole (B134444) ring from acyclic precursors.

Van Leusen Reaction and its Adaptations for this compound Precursors

The Van Leusen reaction is a powerful tool for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). acs.orgrsc.orgwikipedia.org This reaction can be adapted to produce precursors of this compound. The general mechanism involves the base-induced cycloaddition of TosMIC to an aldimine. acs.org

A plausible synthetic route would involve the in-situ formation of an aldimine from a suitable benzaldehyde (B42025) derivative and an amine, followed by the addition of TosMIC. acs.org For the synthesis of the target molecule, a precursor such as 4-formylbenzonitrile could be utilized. The reaction would proceed as follows:

Formation of an aldimine from 4-formylbenzonitrile and a primary amine.

Reaction of the aldimine with TosMIC in the presence of a base to form the imidazole ring.

Subsequent hydrolysis of the nitrile group to a carboxylic acid would yield the final product.

While this specific adaptation for this compound precursors is not explicitly detailed in the provided search results, the versatility of the Van Leusen reaction suggests its applicability. acs.orgorganic-chemistry.orgyoutube.com

Multi-component Reaction Approaches for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. acs.orgrsc.org The Debus-Radziszewski imidazole synthesis, a classic MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). acs.org

To synthesize this compound, one could envision a three-component reaction utilizing:

A glyoxal (B1671930) derivative.

4-Formylbenzoic acid or its corresponding ester, methyl 4-formylbenzoate, as the aldehyde component.

Acetamide or another source of the 2-methyl group and nitrogen.

Ammonium (B1175870) acetate (B1210297) as the ammonia source.

Various catalysts, such as p-toluenesulfonic acid (PTSA), have been shown to effectively promote such condensations, leading to high yields of trisubstituted imidazoles. isca.me The general scheme for such a reaction is presented below:

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Acid Catalyst | Substituted Imidazole |

| Benzil | 4-Formylbenzoic acid | Ammonium Acetate | PTSA | 4-(2,5-Diphenyl-1H-imidazol-4-yl)benzoic acid |

This table illustrates a general multi-component reaction for a similar imidazole derivative.

Schiff Base Cyclocondensation in the Synthesis of Imidazole Derivatives

Schiff base chemistry provides another avenue for the construction of the imidazole ring. science.govijacskros.comwjpsonline.comscience.gov This typically involves the condensation of a primary amine with a carbonyl compound to form a Schiff base (imine), which then undergoes cyclization. ijacskros.com

For the synthesis of the target compound, a potential strategy would involve the reaction of a suitably substituted α-dicarbonyl compound with 4-aminobenzoic acid to form a Schiff base. Subsequent reaction with a source for the 2-methyl group and ring closure would yield the desired imidazole. A general representation of Schiff base formation is the reaction between an aldehyde or ketone and a primary amine. wjpsonline.com

Functional Group Interconversions and Modifications of this compound

Once the core scaffold is synthesized, the carboxylic acid and the imidazole and phenyl rings can be further modified to produce a variety of derivatives.

Esterification and Amidation Strategies

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification can be achieved through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. acs.orgscience.govnih.gov The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. acs.org

| Carboxylic Acid | Alcohol | Catalyst | Product |

| Benzoic Acid | Methanol | Sulfuric Acid | Methyl Benzoate |

| This compound | Ethanol | Sulfuric Acid | Ethyl 4-(2-Methyl-1H-imidazol-4-yl)benzoate |

This table provides a general example of Fischer esterification and its application to the target molecule.

Amidation of the carboxylic acid can be performed by reacting it with an amine. organic-chemistry.orgcore.ac.uk This reaction often requires the use of coupling agents to activate the carboxylic acid. core.ac.uknih.gov Imidazole-based reagents themselves can be used to facilitate amidation. acs.orgnih.gov Direct amidation can also be achieved under certain conditions, for instance, by heating the carboxylic acid and amine with a suitable catalyst. core.ac.uk

Substitutions on the Imidazole and Phenyl Rings

The imidazole and phenyl rings of this compound are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

On the Imidazole Ring: The imidazole ring is generally reactive towards electrophiles. Halogenation, such as bromination, and nitration are common modifications. For instance, nitration of 2-methylimidazole (B133640) can be achieved using a mixture of nitric and sulfuric acids, typically leading to substitution at the 4 or 5-position. google.comtsu.ruresearchgate.netgoogle.com The directing effects of the existing substituents on the imidazole ring will influence the position of the incoming electrophile.

On the Phenyl Ring: The phenyl ring can also undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group. However, the imidazole substituent's electronic effect will also influence the regioselectivity of substitution reactions like nitration or halogenation.

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. taylorfrancis.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. taylorfrancis.comasianpubs.org For the synthesis of this compound and its analogs, several green methodologies have been explored.

One prominent strategy is the use of Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times and improve product yields compared to conventional heating methods. sphinxsai.comrdd.edu.iqinternationaljournalcorner.com This technique has been successfully applied to the synthesis of various imidazole derivatives, suggesting its applicability for the target compound. sphinxsai.comrdd.edu.iq

Solvent-free reactions represent another key green approach. asianpubs.org By eliminating organic solvents, these methods reduce waste and the use of toxic and volatile substances. taylorfrancis.com The synthesis of imidazole derivatives has been achieved under solvent-free conditions, often leading to high yields and simplified purification processes. asianpubs.orgrsc.org

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product. taylorfrancis.com MCRs are inherently atom-economical and can reduce the number of synthetic steps, thereby minimizing waste and energy consumption. taylorfrancis.com The synthesis of polysubstituted imidazoles is often achieved through MCRs, for instance, by reacting a 1,2-diketone, an aldehyde, an amine, and an ammonium salt. rsc.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Catalysts like silica-supported fluoroboric acid (HBF₄–SiO₂) and iron(III) chloride on silica (B1680970) (FeCl₃/SiO₂) have been employed for imidazole synthesis. rsc.orgrsc.org These catalysts are often easily separable from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. rsc.orgrsc.org

| Green Chemistry Approach | Description | Advantages | Potential Application to this compound Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. sphinxsai.com | Reduced reaction times, improved yields, enhanced reaction rates. sphinxsai.comrdd.edu.iq | Acceleration of the condensation and cyclization steps. |

| Solvent-Free Conditions | Reactions conducted without a solvent medium. asianpubs.org | Reduced waste, avoidance of toxic solvents, simplified work-up. taylorfrancis.comasianpubs.org | Solid-state synthesis of the imidazole ring. |

| Multi-component Reactions (MCRs) | One-pot synthesis involving three or more components. taylorfrancis.com | High atom economy, reduced number of steps, operational simplicity. rsc.org | Convergent synthesis from simpler precursors. |

| Heterogeneous Catalysis | Use of solid-supported catalysts. rsc.org | Easy catalyst recovery and recyclability, reduced waste. rsc.orgrsc.org | Employing recyclable acid or metal catalysts for the cyclization step. |

Control of Regioselectivity and Stereochemistry in the Synthesis of this compound Derivatives

Controlling regioselectivity—the specific position of chemical bond formation—is critical in the synthesis of substituted imidazoles, as different isomers can exhibit distinct biological activities and physical properties. For derivatives of this compound, precise control over the substitution pattern on the imidazole ring is essential.

Several strategies have been developed to achieve regioselective synthesis of imidazoles. Catalyst control is a powerful tool. For example, different metal catalysts can direct the reaction to form specific isomers. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been used for the selective synthesis of 4(5)-aryl-1H-imidazoles from 4(5)-bromo-1H-imidazole. acs.org Furthermore, metal-controlled switchable synthesis can yield different heterocyclic products from the same starting materials under different catalytic conditions. acs.org

The choice of reaction conditions and reagents also plays a crucial role. In multi-component reactions for synthesizing tetrasubstituted imidazoles, the catalyst system can influence the competitive formation of trisubstituted byproducts, thereby controlling the selectivity. rsc.org For instance, tetrafluoroborate (B81430) salts have shown high efficacy in promoting the selective formation of tetrasubstituted imidazoles. rsc.org The alkylation of N-unsubstituted imidazoles can be directed to a specific nitrogen atom by controlling the pH (acidic or alkaline conditions) or by using specific alkylating agents and reaction temperatures. youtube.com

A general approach for achieving regioselectivity involves a sequence of reactions, such as a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization, which has been shown to produce 1,4-disubstituted imidazoles with complete regioselectivity. nih.govrsc.org

While this compound itself is not chiral, the introduction of chiral substituents or the creation of atropisomerism in its derivatives necessitates the control of stereochemistry . The synthesis of axially chiral imidazoles has been achieved through catalytic enantioselective desymmetrization. nih.gov This involves the deprotonation of a prochiral imidazole to form an achiral anion with enantiotopic nitrogen atoms, which are then differentiated by a chiral catalyst during the subsequent alkylation or arylation step. nih.gov The stability of the resulting axially chiral compound can be enhanced by incorporating bulky groups or moieties that promote π-stacking. nih.gov

| Control Type | Methodology | Outcome | Relevance to this compound Derivatives |

|---|---|---|---|

| Regioselectivity | Metal-Catalyzed Cross-Coupling | Selective formation of C-C bonds at specific positions of the imidazole ring. acs.org | Introduction of aryl or other groups at the C5 position. |

| Regioselectivity | Catalyst Selection in MCRs | Favors the formation of a specific substitution pattern (e.g., tetrasubstituted over trisubstituted). rsc.org | Synthesis of highly substituted analogs with defined regiochemistry. |

| Regioselectivity | Control of N-Alkylation Conditions | Directs alkylation to a specific nitrogen atom in the imidazole ring. youtube.com | Selective synthesis of N1 or N3 substituted derivatives. |

| Stereochemistry | Catalytic Enantioselective Desymmetrization | Formation of axially chiral imidazoles with high enantiomeric excess. nih.gov | Synthesis of chiral ligands or biologically active molecules based on the core structure. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Methyl 1h Imidazol 4 Yl Benzoic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-(2-Methyl-1H-imidazol-4-yl)benzoic acid is expected to show distinct signals corresponding to each unique proton environment. The protons on the benzoic acid ring typically appear as two doublets in the aromatic region (approximately 7.5-8.5 ppm). The imidazole (B134444) ring proton is expected to produce a singlet, while the methyl group protons attached to the imidazole ring would also yield a characteristic singlet, typically in the upfield region (around 2.5 ppm). The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift (>10 ppm), and the N-H proton of the imidazole would also appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing far downfield (typically >165 ppm). The aromatic and imidazole carbons would resonate in the 115-150 ppm range. The methyl carbon provides a signal in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values. Actual experimental values can vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | >165 |

| Benzoic Acid Ring (aromatic CH) | 7.5 - 8.5 (two d) | 125 - 135 |

| Benzoic Acid Ring (quaternary C) | - | 130 - 145 |

| Imidazole Ring (-CH=) | ~7.5 (s) | 115 - 125 |

| Imidazole Ring (-NH-) | Variable (broad s) | - |

| Imidazole Ring (quaternary C) | - | 135 - 150 |

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a cross-peak between the adjacent aromatic protons on the benzoic acid ring, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule (the methyl group, the imidazole C-H, and the benzoic acid C-H groups).

A correlation between the methyl protons and the C2 carbon of the imidazole ring.

Correlations from the imidazole C5-H proton to the carbons of the attached benzoic acid ring, confirming the link between the two heterocyclic and aromatic systems.

Correlations from the benzoic acid protons to the carboxylic acid carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present. nih.gov

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts. researchgate.net

Carboxylic Acid Moiety:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. mdpi.com

C=O Stretch: A strong, sharp band appears around 1680-1710 cm⁻¹, corresponding to the carbonyl stretching vibration. mdpi.com

C-O Stretch and O-H Bend: These modes appear in the 1210-1440 cm⁻¹ region.

Imidazole Moiety:

N-H Stretch: A moderate, broad band around 3100-3150 cm⁻¹ is characteristic of the N-H stretching of the imidazole ring.

C=N and C=C Stretches: Ring stretching vibrations involving C=N and C=C bonds typically occur in the 1450-1650 cm⁻¹ range.

Aromatic and Methyl Groups:

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretch: The methyl group C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. mdpi.com

Aromatic C=C Stretch: Peaks for the benzene (B151609) ring stretching are found around 1600 cm⁻¹ and 1475 cm⁻¹. mdpi.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| N-H Stretch | Imidazole | 3100 - 3150 | Moderate, Broad |

| Aromatic C-H Stretch | Benzoic Acid Ring | >3000 | Moderate |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 | Moderate |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=N / C=C Ring Stretches | Imidazole/Benzene | 1450 - 1650 | Moderate to Strong |

To achieve a more precise assignment of the experimental vibrational bands, particularly in the complex fingerprint region (below 1500 cm⁻¹), researchers often employ quantum computational methods. mdpi.com Density Functional Theory (DFT), using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is commonly used to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. mdpi.comnih.gov

The calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation. Therefore, they are often multiplied by a scaling factor (typically around 0.96 for B3LYP) to improve the agreement with experimental data. nih.gov This correlation allows for a confident assignment of nearly every band in the experimental FT-IR and Raman spectra to a specific molecular motion, as determined by the Potential Energy Distribution (PED) analysis from the calculation. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is characterized by absorptions arising from π → π* electronic transitions within the conjugated π-system that extends across both the benzoic acid and imidazole rings.

The compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the solvent used. The spectrum is likely to show multiple bands, corresponding to different electronic transitions within the aromatic and heterocyclic systems. For example, similar compounds like 4-aminobenzoic acid show absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The extended conjugation in this compound would influence the precise location of these peaks.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Conjugated Imidazole-Benzene System | 250 - 350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns.

With a molecular formula of C₁₁H₁₀N₂O₂, the expected exact mass of this compound is 202.0742 g/mol . In a typical mass spectrum, this would be observed as a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule ([M+H]⁺) at m/z 203.0815.

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ | 202.0742 | Molecular Ion |

| [M+H]⁺ | [C₁₁H₁₁N₂O₂]⁺ | 203.0815 | Protonated Molecule |

| [M+Na]⁺ | [C₁₁H₁₀N₂O₂Na]⁺ | 225.0634 | Sodium Adduct |

| [M-H]⁻ | [C₁₁H₉N₂O₂]⁻ | 201.0670 | Deprotonated Molecule |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a molecular fingerprint that helps confirm the compound's structure. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, a plausible fragmentation pattern can be predicted based on the known behavior of benzoic acid and imidazole derivatives. fu-berlin.dejournalijar.com Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). fu-berlin.de

Key fragmentation steps would likely involve:

Decarboxylation: Loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion to yield a fragment at m/z 157.

Loss of Water: Elimination of H₂O (18 Da) from the protonated molecule to give a fragment at m/z 185.

Sequential Loss of CO and H₂O: A characteristic pathway for benzoic acids involves the loss of water followed by the loss of carbon monoxide, resulting in a fragment at m/z 157. fu-berlin.de

Ring Cleavage: Fragmentation of the imidazole or benzene ring can lead to a variety of lower-mass ions, providing further structural confirmation.

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

|---|---|---|

| 185 | H₂O | [C₁₁H₉N₂O]⁺ |

| 157 | •COOH | [C₁₀H₉N₂]⁺ |

| 157 | H₂O + CO | [C₁₀H₉N₂]⁺ |

| 130 | •COOH + HCN | [C₉H₈N]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.

Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of a molecule's structure and stereochemistry. While specific SCXRD data for this compound were not available in the surveyed literature, the analysis of closely related imidazole derivatives illustrates the depth of information this technique provides. mdpi.comtandfonline.comresearchgate.netresearchgate.netmdpi.com For instance, studies on similar structures reveal detailed crystallographic parameters that define the unit cell—the fundamental repeating unit of the crystal.

These parameters include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). tandfonline.comresearchgate.net

Space Group: The specific symmetry group of the crystal. tandfonline.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

| Parameter | Example Value (from related compounds) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic symmetry of the crystal lattice. tandfonline.com |

| Space Group | P2₁/n | Describes the specific symmetry operations within the unit cell. tandfonline.com |

| a (Å) | ~5-16 Å | Length of the 'a' axis of the unit cell. mdpi.com |

| b (Å) | ~4-23 Å | Length of the 'b' axis of the unit cell. mdpi.com |

| c (Å) | ~12-18 Å | Length of the 'c' axis of the unit cell. mdpi.com |

| β (°) | ~99° | Angle between the 'a' and 'c' axes in a monoclinic system. mdpi.com |

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a finely powdered sample containing millions of randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

The primary applications of PXRD for this compound would be:

Phase Identification: The experimental PXRD pattern can be compared against a database or a pattern simulated from SCXRD data to confirm the identity of the synthesized material. mdpi.com

Purity Assessment: A pure, single-phase sample will exhibit a clean diffractogram with sharp, well-defined peaks at characteristic 2θ angles. The presence of crystalline impurities or a mixture of different polymorphic forms would be indicated by additional, extraneous peaks in the pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making PXRD an essential tool in identifying and characterizing these different solid-state forms.

A typical PXRD analysis would involve recording the intensity of diffracted X-rays as a function of the scattering angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

| 2θ Angle (°) | Pure Sample (Relative Intensity %) | Impure Sample (Relative Intensity %) | Comment |

|---|---|---|---|

| 10.5 | 100 | 100 | Characteristic peak of the main compound. |

| 15.2 | 0 | 25 | Peak indicating a crystalline impurity. |

| 21.0 | 85 | 85 | Characteristic peak of the main compound. |

| 25.8 | 60 | 60 | Characteristic peak of the main compound. |

Computational Chemistry and Theoretical Investigations of 4 2 Methyl 1h Imidazol 4 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of a molecule's electronic structure and, by extension, its geometric and reactive properties. For 4-(2-Methyl-1H-imidazol-4-yl)benzoic acid, DFT calculations are instrumental in predicting its three-dimensional structure, orbital energies, and sites of chemical reactivity.

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would further explore the rotational barriers around the single bond connecting the imidazole (B134444) and benzoic acid moieties, as well as the orientation of the carboxylic acid group. The relative planarity of the two ring systems is a key determinant of the molecule's electronic properties, as it affects the extent of π-electron delocalization across the molecule.

Table 1: Selected Geometric Parameters for the Related Compound 4-(Imidazol-1-yl)benzoic Acid researchgate.net

| Parameter | Bond Length (Å) |

| O1—C1 | 1.321 (6) |

| O2—C1 | 1.207 (5) |

| N1—C8 | 1.350 (5) |

| N1—C10 | 1.378 (5) |

| C9—C10 | 1.345 (6) |

Note: This data is for 4-(Imidazol-1-yl)benzoic acid and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.

For imidazole derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO can be located on different parts of the molecule depending on the substituents. In the case of this compound, the benzoic acid moiety, with its electron-withdrawing carboxylic acid group, would be expected to influence the energy and localization of the LUMO. The HOMO-LUMO gap for an imidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Related Imidazole Derivative irjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

Note: This data is for a different imidazole derivative and is provided for comparative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring, making these the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group and the N-H of the imidazole, would exhibit positive electrostatic potential, marking them as sites for nucleophilic interaction.

The MEP analysis of a related benzoic acid derivative revealed that the most negative potential is located over the carbonyl oxygen atom, indicating it as a prime site for electrophilic attack. niscpr.res.in The positive potential sites are typically found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. niscpr.res.in

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict the spectroscopic properties of a molecule, providing a valuable complement to experimental data. By simulating the interactions of a molecule with electromagnetic radiation, it is possible to calculate its expected NMR spectra and vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. mdpi.com These calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

For this compound, GIAO calculations would predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide insights into the effects of substituents on the electronic distribution within the molecule. For instance, the chemical shifts of the protons and carbons in the imidazole and benzoic acid rings would be sensitive to the dihedral angle between the rings and the electronic influence of the methyl and carboxylic acid groups. A study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid demonstrated that theoretical and experimental NMR chemical shifts were in good agreement. mdpi.com

Table 3: Illustrative Theoretical vs. Experimental Chemical Shifts for a Related Benzimidazole (B57391) Derivative mdpi.com

| Atom | Theoretical 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |

| Hx | X.XX | Y.YY |

| Hy | X.XX | Y.YY |

| Atom | Theoretical 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| Cx | XXX.X | YYY.Y |

| Cy | XXX.X | YYY.Y |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. To aid in the interpretation of the complex vibrational spectra of polyatomic molecules, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. mdpi.com

For this compound, these calculations would predict the characteristic vibrational frequencies associated with the functional groups present, such as the O-H and C=O stretching of the carboxylic acid, the N-H and C=N stretching of the imidazole ring, and the C-H stretching of the aromatic rings and the methyl group. A study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid showed that the O–H stretching vibration was predicted at 3619 cm-1 with a PED contribution of 100%, indicating a pure stretching mode. mdpi.com The C=O stretching vibrations are generally expected in the range of 1740–1660 cm-1. mdpi.com

Table 4: Predicted Vibrational Frequencies and PED Analysis for Key Functional Groups (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) | PED Contribution (%) |

| O-H stretch | ~3600 | High |

| C=O stretch | ~1700 | High |

| N-H stretch | ~3400 | High |

| C=N stretch | ~1600 | Mixed |

| C-H stretch (aromatic) | ~3100-3000 | Mixed |

| C-H stretch (methyl) | ~2900 | Mixed |

UV-Vis Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. This analysis would calculate the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions for this compound. The results would indicate the molecule's absorption properties in the ultraviolet-visible range and help identify the nature of the transitions, such as π→π* or n→π*, by examining the molecular orbitals involved. For related imidazole derivatives, studies have shown that TD-DFT can accurately predict their UV-Vis spectra, often revealing charge transfer characteristics within the molecule.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Computational methods are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value suggests a strong NLO response. For organic molecules, this is often associated with a significant intramolecular charge transfer from a donor to an acceptor group, facilitated by a π-conjugated system. In the case of this compound, the imidazole ring could act as a donor and the benzoic acid moiety as an acceptor. NLO studies on similar benzimidazole derivatives have demonstrated their potential as NLO materials. nih.gov

Analysis of Intermolecular Interactions and Energy Landscapes

This section would typically explore the bonding and non-covalent interactions that govern the molecular structure and crystal packing of the compound.

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. nih.gov By locating bond critical points (BCPs), AIM can determine the nature of a bond (e.g., covalent, ionic, hydrogen bond) based on the values of the electron density and its Laplacian (∇²ρ(r)) at the BCP.

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, which is useful for identifying bonding regions, lone pairs, and atomic shells. An ELF analysis of this compound would map out the regions of high electron density, offering a visual representation of the chemical bonds and electron pairs. Both AIM and ELF are powerful tools for understanding the subtleties of chemical bonding that are not apparent from simpler models.

Coordination Chemistry and Metal Organic Framework Mof Design with 4 2 Methyl 1h Imidazol 4 Yl Benzoic Acid As a Ligand

Synthesis and Structural Diversity of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs using 4-(2-methyl-1H-imidazol-4-yl)benzoic acid as a ligand can be achieved under various conditions, leading to a wide array of structural architectures. The choice of synthesis method and metal ion plays a pivotal role in determining the final structure.

Hydrothermal and Solvothermal Synthetic Conditions

Hydrothermal and solvothermal methods are the most common techniques employed for the synthesis of coordination polymers and MOFs from this compound. These methods involve heating a mixture of the metal salt and the ligand in a sealed container, with water or an organic solvent as the medium.

Key parameters that influence the outcome of the synthesis include:

Temperature and Reaction Time: These factors can affect the crystallinity and phase of the product.

pH of the solution: The pH can influence the deprotonation of the carboxylic acid and the coordination behavior of the ligand.

Solvent System: The choice of solvent (e.g., water, DMF, DEF) can impact the solubility of the reactants and template the formation of specific structures. For instance, the hydrolysis of DMF at high temperatures can in situ generate formate anions that may be incorporated into the final framework.

Metal-to-Ligand Molar Ratio: Varying this ratio can lead to the formation of different coordination environments and network dimensionalities.

These synthetic conditions can be systematically varied to target specific network topologies and properties.

Influence of Metal Ions on Resulting Architectures (e.g., Cu, Cd, Zn, Co, La, Ce, Eu, Tb)

The coordination geometry and ionic radius of the metal ion are critical factors that dictate the final architecture of the coordination polymer. Different metal ions have been shown to yield a variety of structures with ligands similar to this compound.

Copper (Cu2+): Copper ions often exhibit a preference for distorted octahedral or square planar geometries, which can lead to the formation of 1D chains, 2D layers, or 3D frameworks. For example, with a similar ligand, 4-(1H-imidazol-4-yl)benzoic acid, copper has been observed to form discrete molecules, 1D chains, and 2D networks depending on the reaction conditions.

Cadmium (Cd2+): The flexible coordination sphere of Cd2+ allows for the formation of diverse and complex 3D frameworks. Studies with 4-(1H-imidazol-4-yl)benzoic acid have shown that Cd(II) can form 3D frameworks with various topologies, including interpenetrating networks.

Zinc (Zn2+): Zinc typically adopts a tetrahedral coordination geometry, which is conducive to the formation of 3D frameworks. With 4-(1H-imidazol-4-yl)benzoic acid, Zn(II) has been shown to form 1D double chain structures.

Cobalt (Co2+): Cobalt can exhibit both tetrahedral and octahedral coordination geometries, leading to a range of possible structures. Isostructural frameworks to those of zinc have been observed.

Lanthanides (La, Ce, Eu, Tb): Lanthanide ions are characterized by high coordination numbers and flexible coordination geometries. This often results in the formation of high-dimensional and intricate network structures. For instance, lanthanide coordination polymers with a related ligand, 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid, have been synthesized, forming 1D helical chain-like structures that further assemble into 2D supramolecular networks through hydrogen bonding researchgate.net.

The interplay between the ligand's inherent geometry and the preferred coordination environment of the metal ion is a key determinant of the final solid-state structure.

Topological Analysis of Coordination Networks (e.g., 1D chains, 2D layers, 3D frameworks)

The structural diversity of coordination polymers derived from imidazole-carboxylate ligands can be rationalized through topological analysis, which simplifies the complex structures into nodes (metal ions or clusters) and linkers (organic ligands).

1D Chains: In the simplest case, the ligand can bridge metal centers to form one-dimensional chains. These chains can be linear, zigzag, or helical. For example, a cobalt complex with an imidazolyl benzoate anion forms a 1D chain structure.

2D Layers: The 1D chains can be further interconnected to form two-dimensional layers. These layers can have various topologies, such as the common (4,4) sql (square lattice) or 6³-hcb (honeycomb) nets. A Ni(II) coordination polymer with 4-benzoimidazol-1-yl-methyl benzoic acid forms a 2D network.

3D Frameworks: The interconnection of 2D layers or the direct connection of nodes and linkers in three dimensions leads to the formation of 3D frameworks. These can be non-interpenetrating or interpenetrating, where multiple independent networks are intertwined. With the similar 4-(1H-imidazol-4-yl)benzoic acid ligand, metal ions like Cu and Cd have been shown to form 3D frameworks with topologies such as the mog net and dia (diamondoid) net.

The final topology is a result of a complex interplay of factors including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions.

Luminescence Properties of Metal-Organic Frameworks Incorporating this compound Derivatives

The luminescence properties of MOFs are of significant interest and are largely influenced by the nature of the organic ligand and the metal center. In MOFs constructed with ligands like 4-(1H-imidazol-4-yl)benzoic acid, the fluorescence behavior has been investigated. The free ligand itself exhibits fluorescence, and upon coordination to metal centers, the resulting MOFs often display ligand-based luminescence.

For a series of MOFs synthesized with 4-(1H-imidazol-4-yl)benzoic acid and various metal ions, the luminescent properties were explored. The Cd(II) and Zn(II) based frameworks, in particular, exhibit notable fluorescence. The emission spectra of these compounds, when excited, show strong emission bands that can be attributed to the intraligand π→n or π→π transitions of the 4-HIBA⁻ ligand acs.org. The coordination of the ligand to the d¹⁰ metal centers (Cd²⁺ and Zn²⁺) can enhance the rigidity of the ligand and reduce non-radiative decay, leading to strong luminescence.

The table below summarizes the luminescence data for selected MOFs incorporating the 4-(1H-imidazol-4-yl)benzoate ligand.

| Compound | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| [Cd(4-HIBA)₂(H₂O)]·2H₂O | Cd(II) | 337 | 374 |

| [Cd(4-HIBA)₂] | Cd(II) | 332 | 375 |

| [Cd(4-HIBA)₂]·2DMF | Cd(II) | 335 | 373 |

| [Cd₂(4-HIBA)₄]·H₂O | Cd(II) | 336 | 374 |

| [Zn(4-HIBA)₂]·H₂O | Zn(II) | 335 | 373 |

| [Zn(4-HIBA)₂]·C₂H₅OH·DMF | Zn(II) | 334 | 373 |

Gas Adsorption and Separation Properties

The porous nature of certain MOFs allows for the adsorption and potential separation of gases. The gas adsorption properties of frameworks constructed with 4-(1H-imidazol-4-yl)benzoic acid have been investigated to understand their capacity for gas uptake. The permanent porosity of some of these materials after the removal of guest solvent molecules is a key factor in their adsorption capabilities.

Specifically, the N₂ adsorption isotherms for a desolvated Cd(II)-based MOF, [Cd(4-HIBA)₂], were measured at 77 K. The results indicated that this framework exhibits Type I adsorption behavior, which is characteristic of microporous materials. The Brunauer–Emmett–Teller (BET) and Langmuir surface areas were calculated from the adsorption data.

Furthermore, the adsorption of CO₂ and N₂ was measured to evaluate the framework's potential for selective gas uptake. The activated framework of [Cd(4-HIBA)₂] showed a higher affinity for CO₂ over N₂ at 273 K and 1 atm. This selectivity is an important property for potential gas separation processes.

The table below presents the gas adsorption data for the desolvated [Cd(4-HIBA)₂] framework.

| Gas | Temperature (K) | Adsorption Capacity (cm³/g at 1 atm) |

| N₂ | 77 | ~4.5 |

| CO₂ | 273 | ~12.5 |

| N₂ | 273 | ~4.0 |

Supramolecular Chemistry and Crystal Engineering of 4 2 Methyl 1h Imidazol 4 Yl Benzoic Acid

Role of Hydrogen Bonding in Directing Supramolecular Assemblies

Hydrogen bonds are the primary directional forces responsible for molecular recognition and self-assembly in the crystal structures of compounds like 4-(2-methyl-1H-imidazol-4-yl)benzoic acid. The presence of multiple donor and acceptor sites facilitates the formation of robust and predictable one-, two-, or three-dimensional networks. nih.gov In similar imidazole-bearing benzoic acid derivatives, intermolecular O—H⋯N hydrogen bonds are a dominant feature, linking molecules into chains and sheets. researchgate.netnih.gov

Carboxylic Acid Dimerization Motifs

The carboxylic acid functional group is well-known for its strong tendency to form highly stable centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds. researchgate.netnih.gov This interaction is one of the most robust and frequently observed supramolecular synthons in crystal engineering. In this motif, the acidic proton of one molecule interacts with the carbonyl oxygen of a second molecule, and vice versa, creating a characteristic eight-membered ring pattern denoted by the graph-set notation R²₂(8). researchgate.netrsc.org The stability of this dimer decreases in more polar solvents that can compete for hydrogen bonding sites. rsc.org For this compound, the formation of this carboxylic acid dimer is a highly probable packing motif, which would link pairs of molecules into discrete dimeric units.

Imidazole-Based Hydrogen Bonding Networks

The imidazole (B134444) ring is a versatile hydrogen-bonding component. stanford.edu It contains an acidic N-H proton (a hydrogen bond donor) and a basic pyridinic nitrogen atom (a hydrogen bond acceptor), allowing it to participate in extensive hydrogen-bonded networks. nih.govrsc.org This dual functionality enables the formation of continuous chains or more complex assemblies. In the case of this compound, the imidazole N-H can donate a hydrogen bond to a carboxylate oxygen or another imidazole nitrogen, while the unprotonated nitrogen can accept a hydrogen bond from a carboxylic acid O-H group or another imidazole N-H group. This often leads to strong O—H⋯N interactions that can effectively compete with and complement the carboxylic acid dimerization, resulting in the formation of infinite chains or tapes. researchgate.netnih.gov

The table below details the hydrogen bond geometry observed in the crystal structure of the related compound, 4-(Imidazol-1-yl)benzoic acid, which illustrates the types of interactions possible.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N2 | 0.82 | 1.83 | 2.645 | 178 |

| C9—H9···O2 | 0.93 | 2.42 | 3.332 | 168 |

| Data derived from the crystal structure of 4-(Imidazol-1-yl)benzoic acid. researchgate.net |

π-π Stacking Interactions in Crystal Packing and Supramolecular Structures

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of aromatic molecules. researchgate.net Both the benzene (B151609) and imidazole rings in this compound are aromatic and can engage in these stabilizing interactions. These forces, though weaker than hydrogen bonds, are significant in consolidating crystal structures, often dictating the stacking of molecular layers or chains formed by hydrogen bonds. nih.govnih.gov The geometry of these interactions can vary, including face-to-face or offset stacking, where the centroids of the aromatic rings are aligned, and edge-to-face arrangements. rsc.org The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking is a key element in determining the final three-dimensional supramolecular architecture. researchgate.net

Co-crystallization Strategies Utilizing this compound

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of solid materials by combining two or more different neutral molecules in a single crystal lattice. mdpi.commdpi.com this compound is an ideal candidate for co-crystallization due to its potent hydrogen bond donor (carboxylic OH, imidazole NH) and acceptor (carbonyl O, imidazole N) sites.

By selecting appropriate co-formers—molecules with complementary functional groups—it is possible to design novel supramolecular structures. For instance:

With Pyridyl-based Co-formers: The carboxylic acid can form a robust acid-pyridine heterosynthon through O—H⋯N(pyridyl) hydrogen bonds. researchgate.net

With Amide Co-formers: The molecule can interact via N—H⋯O(carbonyl) or O—H⋯O(amide) hydrogen bonds, creating diverse packing arrangements. nih.gov

With Other Carboxylic Acids: Co-crystals can be formed where one component forms the classic acid-acid dimer, while the other engages in acid-imidazole hydrogen bonding.

These strategies allow for the systematic tuning of crystal packing and, consequently, material properties. mdpi.com

Crystal Design Principles Applied to this compound Derivatives

The principles of crystal design aim to control the assembly of molecules into specific crystalline solids to achieve desired properties. For derivatives of this compound, this involves the strategic manipulation of intermolecular interactions. The predictable nature of synthons like the carboxylic acid dimer and acid-imidazole catemer allows for a hierarchical approach to design. researchgate.netnih.gov By introducing other functional groups onto the molecular framework, one can systematically alter the balance of interactions—hydrogen bonding, π-π stacking, and other weak forces—to favor certain packing motifs over others. nih.govnih.gov

Control of Crystal Morphology and Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org These different forms, or polymorphs, arise from different possible arrangements of molecules in the crystal lattice, often involving different hydrogen-bonding patterns or stacking configurations. nih.govnih.goviucr.org For a flexible molecule like this compound, various polymorphs could potentially be accessed, each with unique physical properties. The conformational flexibility between the imidazole and benzoic rings can give rise to different molecular shapes (conformational polymorphism), leading to distinct packing efficiencies and intermolecular interactions. rsc.org

Crystal morphology , or the external shape of a crystal, is determined by the relative growth rates of different crystal faces. rsc.org These growth rates can be controlled by crystallization conditions, particularly the choice of solvent. rsc.org Solvents can interact differently with the functional groups exposed on various crystal faces, inhibiting growth in specific directions and thereby modifying the crystal habit from needles to plates or blocks. rsc.orgbohrium.com Understanding these solvent-surface interactions is key to controlling the morphology of crystals derived from this compound.

The table below summarizes crystallographic data for different polymorphs of the related compound 4-((1H-benzimidazol-1-yl)methyl)benzoic acid, illustrating the phenomenon of polymorphism.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Monoclinic 1 | Monoclinic | P2₁/c | 10.435 | 14.360 | 8.292 | 96.925 | 1233.5 |

| Monoclinic 2 | Monoclinic | P2₁/c | 16.704 | 19.860 | 15.343 | 102.007 | 4978.5 |

| Orthorhombic | Orthorhombic | Pbca | 5.697 | 12.657 | 17.604 | 90 | 1269.4 |

| Data derived for 4-((1H-benzimidazol-1-yl)methyl)benzoic acid. nih.govnih.goviucr.org |

Research on this compound in Crystal Engineering Remains Limited

Despite the growing interest in the rational design of extended molecular solid-state networks, comprehensive research into the supramolecular chemistry and crystal engineering of this compound is not extensively available in current scientific literature. The rational design of such networks relies on the predictable self-assembly of molecular building blocks into well-defined architectures, a process governed by specific intermolecular interactions.

The field of crystal engineering focuses on understanding and utilizing intermolecular forces to construct novel solid-state structures with desired properties. Key to this is the use of molecules, often referred to as tectons or building blocks, which possess specific functional groups capable of forming robust and directional interactions, such as hydrogen bonds. Carboxylic acids and imidazole moieties are prominent functional groups in this regard, known for their ability to form strong and predictable hydrogen-bonding patterns.

The molecular structure of this compound, featuring both a carboxylic acid group and a 2-methylimidazole (B133640) group, suggests its potential as a versatile building block for the construction of supramolecular assemblies. The carboxylic acid can act as a hydrogen-bond donor and acceptor, while the imidazole ring provides additional hydrogen-bonding sites and potential for π-π stacking interactions.

In the rational design of extended molecular solid-state networks, the predictable nature of the hydrogen bonds involving these functional groups is paramount. For instance, carboxylic acids commonly form dimeric motifs, while imidazoles can participate in catemeric chains. The interplay between these and other weaker interactions dictates the final three-dimensional structure of the molecular crystal.

Furthermore, such bifunctional organic ligands are often employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In these materials, the organic molecule acts as a linker, coordinating to metal ions or clusters to form extended one-, two-, or three-dimensional networks. The geometry and connectivity of the resulting framework are directly influenced by the disposition of the coordinating groups on the ligand.

However, a thorough search of available scientific databases reveals a scarcity of specific studies focused on the crystal structure and supramolecular behavior of this compound. While research on related isomers and analogous compounds with imidazole and benzimidazole (B57391) moieties highlights their successful application in constructing diverse solid-state networks, detailed research findings, including crystallographic data for this compound, are not readily accessible.

Molecular Mechanism of Action in Biological Research in Vitro and in Silico Perspectives

Interaction with Biological Macromolecules and Molecular Targets

The interaction of "4-(2-Methyl-1H-imidazol-4-yl)benzoic acid" with biological macromolecules such as enzymes, receptors, and DNA is fundamental to understanding its potential pharmacological effects. These interactions are governed by the compound's three-dimensional structure and chemical properties, which allow it to fit into binding sites and form various non-covalent bonds.

While specific in vitro enzyme inhibition studies for "this compound" are not extensively detailed in the public domain, the conceptual framework for its potential as an enzyme inhibitor can be inferred from studies on similar imidazole-containing compounds. Imidazole (B134444) derivatives are known to act as inhibitors for a variety of enzymes, often by coordinating with metal ions in the enzyme's active site or by forming hydrogen bonds with key amino acid residues.

For instance, quantitative structure-activity relationship (QSAR) studies on 2, 4, 5-trisubstituted imidazole derivatives have been conducted to design potent inhibitors of protein casein kinase II alpha subunit (CK2), an enzyme implicated in cancer. nih.gov Such studies develop models that correlate the structural features of the imidazole compounds with their inhibitory activity, providing a theoretical basis for designing new and more effective enzyme inhibitors. nih.govresearchgate.net The general principle involves the imidazole nucleus serving as a scaffold, with substituents at different positions influencing the binding affinity and selectivity for the target enzyme.

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. For "this compound," the conceptual basis for its interaction with receptors lies in its structural similarity to known receptor ligands. The imidazole and benzoic acid moieties can mimic the functional groups of endogenous ligands, allowing the compound to bind to receptor pockets.

The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The nature of the interaction, whether agonistic or antagonistic, would be determined through functional assays that measure the biological response following receptor binding.

The interaction of small molecules with DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. For "this compound," the planar aromatic system of the benzimidazole (B57391) analogue, for example, suggests a potential for intercalative binding between DNA base pairs. nih.gov

Studies on copper(II) complexes with 4-chloro-3-nitrobenzoic acid have demonstrated DNA binding through intercalation, which was investigated using electronic absorption, fluorescence spectroscopy, and viscometry. documentsdelivered.com These methods can elucidate the binding mode and strength of the interaction. For instance, an increase in the viscosity of a DNA solution upon addition of a compound is indicative of intercalation, as it causes a lengthening of the DNA helix. documentsdelivered.com While not directly studying "this compound," these studies provide a conceptual and methodological framework for how its DNA binding properties could be assessed.

Computational Molecular Docking Studies for Predicting Binding Affinities and Interactions

Computational molecular docking is a powerful tool to predict the binding mode and affinity of a small molecule to a macromolecular target. These in silico studies provide valuable insights into the potential interactions at a molecular level, guiding further experimental research.

The c-Met receptor tyrosine kinase is a significant target in cancer therapy, and various inhibitors have been developed. nih.gov Molecular docking studies on imidazole derivatives have been performed to understand their potential as c-Met kinase inhibitors. These studies simulate the binding of the ligand within the active site of the kinase, predicting the most favorable conformation and the corresponding binding energy.

QSAR and molecular docking analyses have been applied to series of imidazole derivatives to design potent kinase inhibitors. nih.govnih.govmdpi.com These computational approaches help in understanding the structure-activity relationship and in the virtual screening of compound libraries to identify potential hits. mdpi.com

Molecular docking simulations can identify the key amino acid residues involved in the binding of a ligand and the nature of the molecular forces that stabilize the ligand-protein complex. For imidazole-based kinase inhibitors, hydrogen bonding with residues in the hinge region of the kinase domain is often a critical interaction. nih.gov

In addition to hydrogen bonds, hydrophobic interactions with nonpolar residues in the binding pocket also contribute significantly to the binding affinity. The benzene (B151609) ring of "this compound" is likely to engage in such hydrophobic interactions. The carboxylic acid group can act as a hydrogen bond donor or acceptor, further stabilizing the complex. The specific interactions, including the bond distances and the amino acid residues involved, can be visualized and quantified through docking software.

In Vitro Studies on Cellular Pathways (without clinical data or efficacy)

While direct studies on the specific biochemical pathways modulated by this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into its potential mechanisms. The imidazole-benzoic acid scaffold is a common feature in molecules designed to inhibit key enzymes involved in cellular signaling and proliferation.

Analogs incorporating the imidazole moiety have been identified as potent inhibitors of farnesyltransferase (FT). nih.gov Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of this enzyme can disrupt Ras signaling pathways, suggesting a potential avenue of biochemical modulation for compounds with this structural motif. nih.gov

Furthermore, derivatives of 4-(thiazol-5-yl)benzoic acid, a bioisostere of the imidazole-based structure, have demonstrated potent inhibitory activity against protein kinase CK2. nih.gov CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. The inhibitory activity of these analogs suggests that the broader class of heterocyclic benzoic acids could interact with the ATP-binding site of various protein kinases. nih.govnih.gov In a similar vein, complex molecules containing a 3-(4-methyl-1H-imidazol-1-yl) fragment have been designed as inhibitors of the Bcr-Abl kinase, an enzyme central to the pathology of chronic myeloid leukemia. nih.gov

The table below summarizes the enzymatic inhibition by compounds structurally related to this compound.

| Compound Class / Analog | Target Enzyme | Observed In Vitro Effect |

| Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines | Farnesyltransferase (FT) | Potent enzyme inhibition (IC50 = 24 nM for lead compound). nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Potent inhibitory activity (IC50 values as low as 0.014 µM). nih.gov |

| 4-Methylbenzamides with a 3-(4-methyl-1H-imidazol-1-yl) fragment | Bcr-Abl1 Kinase | Inhibitory activity against the target kinase. nih.gov |

This table is based on data from studies on structurally related compounds, not this compound itself.

At the cellular level, the mechanistic actions of this compound can be inferred from studies on analogous compounds that exhibit antiproliferative properties. The introduction of specific heterocyclic benzoic acid derivatives to cancer cell lines in vitro has been shown to trigger defined cellular responses leading to growth inhibition.

For instance, studies on 1,2,4-triazole (B32235) benzoic acid hybrids, which share structural similarities with the imidazole-benzoic acid core, have demonstrated that certain derivatives can inhibit the proliferation of MCF-7 human breast cancer cells by inducing apoptosis. nih.govrsc.org Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The ability of these related compounds to activate this pathway suggests a potential mechanistic action for this compound. nih.govrsc.org

Other research into benzimidazole derivatives has identified tubulin polymerization inhibition as a key antiproliferative mechanism. acgpubs.org Tubulin is the protein subunit of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and prevent cancer cell proliferation. nih.gov Furthermore, some fluoro-substituted benzimidazole derivatives have shown significant and selective antiproliferative activity against various cancer cell lines, including A549 (lung), A498 (kidney), and HeLa (cervical), while being less toxic to normal human cells. acgpubs.orgresearchgate.net

The table below presents findings on the antiproliferative mechanisms of analogous compounds.

| Compound Class / Analog | Cancer Cell Line(s) | Observed Cellular Mechanism |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | Induction of apoptosis. nih.govrsc.org |

| Terphenyl benzimidazoles | - | Inhibition of tubulin polymerization. acgpubs.org |

| Fluoro-substituted benzimidazoles | A549, A498, HeLa | Selective antiproliferative activity. researchgate.net |

| 10074-G5 congener (3jc48-3) | HL60, Daudi | Growth arrest at the G0/G1 phase. nih.gov |

This table summarizes in vitro findings for structurally related compounds to infer potential cellular interactions.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Viewpoint

The molecular structure of this compound contains two key functional groups—the imidazole ring and the carboxylic acid moiety—that are pivotal for molecular recognition and interaction with biological targets.

The imidazole ring is an electron-rich aromatic heterocycle containing two nitrogen atoms. nih.gov This structure allows it to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen). nih.gov This versatility facilitates the formation of multiple, specific hydrogen bonds with amino acid residues in the binding pockets of enzymes and receptors. Furthermore, the aromatic nature of the imidazole ring enables it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which can significantly stabilize the ligand-receptor complex.

The carboxylic acid moiety is a crucial functional group for molecular recognition, primarily acting as a strong hydrogen bond donor and acceptor. It can form robust hydrogen bonds with polar amino acid residues. Crystal structure analysis of the related compound, 4-(imidazol-1-yl)benzoic acid, confirms the formation of strong intermolecular O-H···N hydrogen bonds, where the carboxylic acid proton interacts directly with a nitrogen atom of the imidazole ring of an adjacent molecule. nih.govresearchgate.netnih.gov This type of interaction is fundamental in how such molecules bind to the active sites of biological targets, often mimicking the interactions of natural substrates.

Together, these two moieties create a pharmacophore capable of forming a network of directed, non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are essential for selective and high-affinity binding to a biological target.

Structure-activity relationship (SAR) studies on analogs of this compound reveal that modifications to the core structure can profoundly impact their interaction profiles and biological activity.

Modifications to the benzoic acid ring can alter binding affinity and cellular activity. In a study of 4-(thiazol-5-yl)benzoic acid derivatives as CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent enzyme inhibition while significantly increasing antiproliferative activity against A549 lung cancer cells. nih.gov This suggests that adding larger, moderately lipophilic groups can lead to additional favorable interactions within the target's binding site or improve cellular uptake. nih.gov

Similarly, modifications involving the imidazole ring or its relative position can be critical. In the design of Bcr-Abl inhibitors, a fragment consisting of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline was selected as a terminal piece. nih.gov The trifluoromethyl group was chosen to enhance hydrophobic interactions within an allosteric pocket of the kinase, demonstrating that substituents on the phenyl ring attached to the imidazole can fine-tune binding affinity. nih.gov Another study noted that the absence of a 4-methyl-imidazole fragment in certain structures did not negatively affect their antiproliferative activity, indicating that for some targets, this specific fragment may not be essential for the primary binding interaction. nih.gov

The table below summarizes key SAR findings from related compound series.

| Core Scaffold | Modification | Impact on Interaction/Activity |

| 4-(Thiazol-5-yl)benzoic acid | Introduction of 2-halo- or 2-methoxy-benzyloxy group on the benzoic acid ring | Maintained potent CK2 inhibition and increased antiproliferative activity by 3-6 times. nih.gov |

| 4-Methylbenzamide scaffold | Inclusion of a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment | Enhanced hydrophobic interactions in the allosteric pocket of Bcr-Abl kinase. nih.gov |

| 4-Methylbenzamide scaffold | Absence of a 4-methyl-imidazole fragment in some analogs | No noticeable negative effect on antiproliferative activity against certain cell lines. nih.gov |

| Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine | Addition of a hydrophobic substituent at position 4 and an aryl ring at position 7 | Important for potent farnesyltransferase inhibition. nih.gov |

This table highlights how structural modifications on analogous scaffolds influence their biological interaction profiles.

Future Research Directions and Advanced Methodological Applications

Development of Novel Synthetic Routes for Complex Derivatives of 4-(2-Methyl-1H-imidazol-4-yl)benzoic Acid

Future synthetic research will likely focus on creating more complex and functionally diverse derivatives of this compound. While classical synthetic methods have been effective, the development of novel, efficient, and versatile synthetic routes is crucial for accessing a wider range of molecular architectures.

Key areas of development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the rapid assembly of complex molecules from simple starting materials, improving efficiency and reducing waste. This approach could be used to introduce diverse substituents onto the imidazole (B134444) or benzoic acid moieties.

Click Chemistry: The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, offers a highly efficient and specific method for linking the core structure to other molecular fragments, such as peptides, polymers, or fluorescent tags. mdpi.com This would facilitate the creation of sophisticated bioconjugates and materials.

Late-Stage Functionalization: Developing C-H activation and functionalization strategies would allow for the direct modification of the core scaffold at later stages of the synthesis. This avoids the need for de novo synthesis for each new derivative, providing a more flexible and powerful approach to generating molecular diversity.

Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, scalability, and safety, particularly for reactions that are difficult to manage in batch processes. This would be advantageous for the large-scale production of promising derivatives for further study.

These advanced synthetic strategies will be instrumental in building libraries of novel derivatives for screening and application in various scientific fields.

Integration of Machine Learning and AI in Computational Design and Prediction of Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. scielo.brscielo.br These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. researchgate.netkab.ac.ug

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and neural networks, can build robust QSAR models to predict the biological activity of novel derivatives. scielo.br This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency. scielo.br

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and constraints. By using the this compound core as a starting point, these models can propose innovative derivatives with optimized activity and pharmacokinetic profiles.

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. mdpi.com AI-driven models can forecast these properties with increasing accuracy, helping to identify and eliminate compounds with unfavorable profiles before committing to costly and time-consuming synthesis and testing. mdpi.com

| Derivative ID | Predicted Target Affinity (IC50, nM) | Predicted Solubility (logS) | Predicted Toxicity (LD50, mg/kg) |

| MIB-001 | 15.2 | -2.5 | >2000 |

| MIB-002 | 8.7 | -3.1 | 1500 |

| MIB-003 | 22.5 | -2.1 | >2000 |

| MIB-004 | 11.3 | -3.5 | 1800 |

Table 1. An example of a data table generated by a hypothetical machine learning model, predicting key properties for newly designed derivatives of this compound (MIB). Such models enable researchers to prioritize synthetic efforts on the most promising candidates.

Exploration of this compound in Advanced Materials for Non-Biological Applications

The unique structural features of this compound, namely its rigid backbone and available coordination sites (imidazole nitrogen and carboxylic acid), make it an excellent candidate for the development of advanced materials. chemimpex.com

Promising research directions include:

Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker to construct highly porous MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis. The functional groups on the linker can be tailored to control the pore size, shape, and chemical environment within the framework.

Coordination Polymers: Its ability to coordinate with various metal ions can be exploited to create coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.net